三氟甲磺酸镧(III)

概览

描述

Lanthanum(III) trifluoromethanesulfonate, also known as lanthanum triflate, is a chemical compound that has been extensively studied for its catalytic properties in various organic reactions. It is an effective single-component catalyst that can facilitate the synthesis of amides from esters and amines under mild conditions, demonstrating high selectivity and efficiency . The compound is also involved in the aminolysis of 1,2-epoxides to produce β-amino alcohols with remarkable anti stereoselectivity and regioselectivity . Furthermore, chiral lanthanum triflates have been utilized in asymmetric Diels-Alder reactions, showcasing the unique structure of the triflate and its ability to stereoselectively synthesize enantiomers .

Synthesis Analysis

Lanthanum triflate can be synthesized from lanthanum oxides and various sulfonic acids. For instance, a novel scandium(III) complex with disulfonates as counter anions was prepared from scandium oxides and perfluoropropane-1,3-disulfonic acid, indicating a potential synthetic route for related lanthanum compounds . The synthesis of lanthanide triflates, including lanthanum triflate, involves the combination of lanthanide oxides with trifluoromethanesulfonic acid, resulting in compounds that can be characterized by their optical properties and thermal behavior .

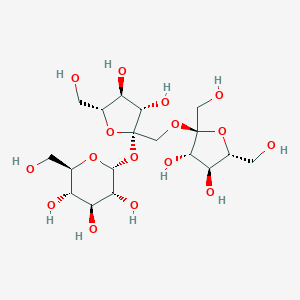

Molecular Structure Analysis

The molecular structure of lanthanum triflate has been characterized using various spectroscopic techniques. Infrared spectra, absorption, and emission spectra indicate that the sulfonate groups are not coordinated to the cation in lanthanide triflate complexes . The structure of the solvated lanthanum(III) ion in different solutions has been determined using EXAFS and large-angle X-ray scattering, revealing a nine water molecule coordination in a tricapped trigonal prismatic configuration in aqueous solutions .

Chemical Reactions Analysis

Lanthanum triflate is known for its catalytic role in a variety of chemical reactions. It catalyzes the acetalization of ketones and aldehydes with methyl orthoformate in methanol, with the catalytic activity increasing across the lanthanide series . Additionally, it has been used to catalyze the synthesis of benzyl ethers from benzyl alcohols using microwave radiation or heating . The compound also plays a role in the thermal decomposition of lanthanide triflates to lanthanide fluoride, carbonyl fluoride, and sulfur dioxide at temperatures above 400°C .

Physical and Chemical Properties Analysis

Lanthanum triflate exhibits interesting physical and chemical properties. Its solubility in anhydrous acetonitrile has been studied, revealing that heavier lanthanide triflates are more soluble under strictly anhydrous conditions . The compound's thermal stability has been analyzed, showing that dehydration occurs in multiple steps and is followed by decomposition at high temperatures . The non-coordinating nature of the triflate anion in lanthanide complexes has been confirmed, which affects the coordination environment and the physical properties of these complexes .

科研应用

有机合成中的催化作用

三氟甲磺酸镧是有机合成中的有效催化剂。它已被用于酯的直接酰胺化反应,促进了在温和条件下从酯和胺合成各种酰胺。这展示了催化剂在控制酰胺化反应中的多功能性和有效性 (Morimoto et al., 2014)。此外,它还催化苄醇与一次和二次醇的缩合反应,以及苄醚的合成,展示了它在有机化学中的广泛应用 (Handlon & Guo, 2004)。

结构研究和水合作用

在研究溶剂化镧(III)离子结构的研究中,三氟甲磺酸镧(III)对于理解镧离子的配位和水合球非常关键。诸如EXAFS和大角度X射线散射等技术已被用于探索镧(III)离子在各种溶剂中的结构,为镧系元素的配位化学提供了见解 (Näslund等,2000)。

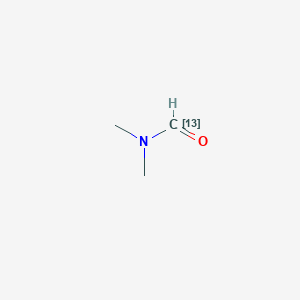

金属超分子阵列

三氟甲磺酸镧(III)已被用于形成含镧(III)的金属超分子阵列。这涉及与N,N-二甲基甲酰胺等分子的配位形成复杂结构,这对于超分子化学和晶体工程的研究至关重要 (Danjo et al., 2015)。

膜科学

在膜科学中,这种化合物已被整合到Nafion膜等结构中。这些膜被研究用于燃料电池的潜在应用,三氟甲磺酸镧通过增强特定性能,如质子传导性和醇透过性降低,来提升膜的性能 (Barbora et al., 2009)。

发光和成像

三氟甲磺酸镧(III)在近红外成像剂的开发中具有应用。其与其他化合物结合时的独特发光性能被探索用于技术、生物学和医学中的潜在用途 (Martinić等,2019)。

镧电沉积

这种化合物在电沉积过程中也具有重要意义。它已被用于在常温下进行镧电沉积,展示了它在材料科学和电化学中的潜力 (Legeai et al., 2008)。

Safety And Hazards

性质

IUPAC Name |

lanthanum(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.La/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJJZRVGLPOKQT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

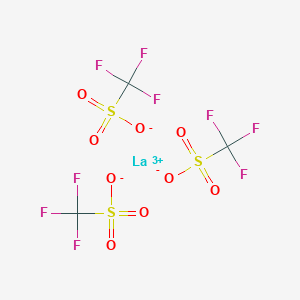

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9LaO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370049 | |

| Record name | Lanthanum tris(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum(III) trifluoromethanesulfonate | |

CAS RN |

52093-26-2 | |

| Record name | Lanthanum tris(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum tris(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。